Methylborylene
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Description
Methylborylene is a boranylidene.
Scientific Research Applications
Reaction with Cyclohexene and Olefins
Methylborylene's interaction with cyclohexene and other olefins is a significant area of research. Systems generating methylborylene react with cyclohexene, forming compounds like 2-methyl-2-boratricyclo-[7.4.0.03.8]-tridecane (MBTT). Notably, only cyclic olefins were converted to MBTT analogs, with acyclic olefins and conjugated dienes yielding haloboration products (van der Kerk et al., 1983).
Insertion into C-H Bonds
Another fascinating application is the insertion of methylborylene into C-H bonds, as observed in compounds like benzenechromium tricarbonyl and ferrocene. This process results in the presence of B-H bonds in the insertion products, suggesting the involvement of free methylborylene (Kerk & Kerk, 1980).
Intermediacy in Alkyne Reactions
Research attempting to reproduce the synthesis of certain compounds using the “methylborylene-generating system” highlights the complexity of its reactivity. In these studies, the intermediacy of methylborylene was not confirmed, indicating a need for further exploration in this area (Schlögl & Wrackmeyer, 1985).
Synthesis of 1,4-Diboracyclohexa-2,5-dienes
The synthesis of 1,4-dimethyl-2,3,5,6-tetra-n-alkyl-1,4-diboracyclohexa-2,5-dienes demonstrates methylborylene's utility in creating complex molecular structures. This research underscores the versatility of methylborylene in synthetic chemistry (Kerk et al., 1984).
properties
CAS RN |
12538-96-4 |
---|---|
Product Name |
Methylborylene |
Molecular Formula |
CH3B |
Molecular Weight |
25.85 g/mol |
InChI |
InChI=1S/CH3B/c1-2/h1H3 |
InChI Key |
LQOVEIULSMWWNF-UHFFFAOYSA-N |
SMILES |
[B]C |
Canonical SMILES |
[B]C |
Origin of Product |
United States |
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